

# Application Notes and Protocols: Zabedoseritib in Atopic Dermatitis Research Models

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## Compound of Interest

Compound Name: Zabedoseritib

Cat. No.: B3324631

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## Introduction

**Zabedoseritib** (BAY1834845) is a potent and selective oral inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family, which are key mediators of the innate immune response.[1][3] By inhibiting IRAK4, **Zabedoseritib** aims to suppress the production of pro-inflammatory cytokines and thus modulate the inflammatory processes implicated in autoimmune and inflammatory diseases such as atopic dermatitis (AD).[3] Preclinical studies in various AD-like animal models suggested that IRAK4 inhibition could attenuate skin inflammation.[1][4] However, a Phase II clinical trial (DAMASK, NCT05656911) in adult patients with moderate-to-severe AD found that while **Zabedoseritib** was safe and well-tolerated, it did not show evidence of efficacy in reducing disease severity or pruritus compared to placebo.[2][5]

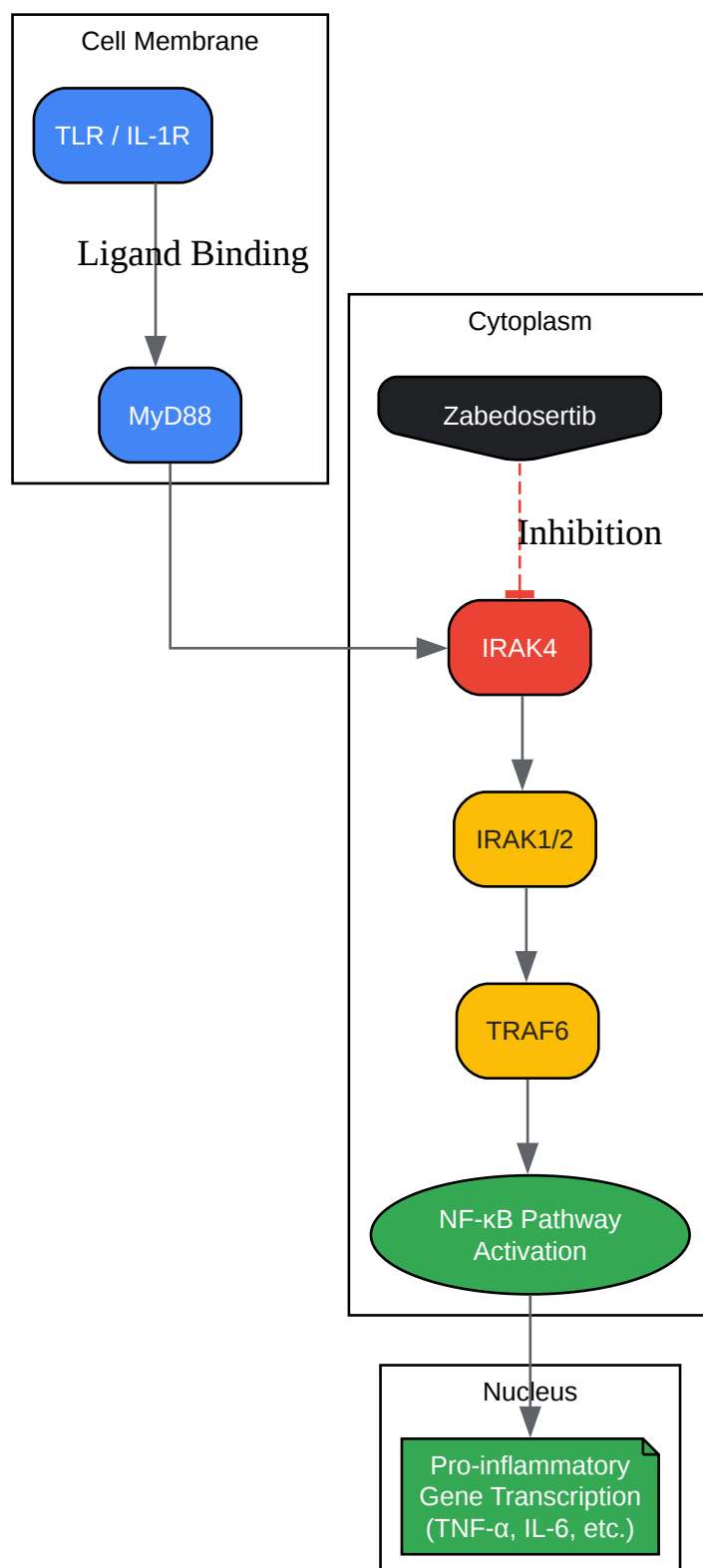
These application notes provide an overview of the available data on **Zabedoseritib** in the context of atopic dermatitis research, including its mechanism of action, a summary of clinical trial data, and representative protocols for preclinical research models.

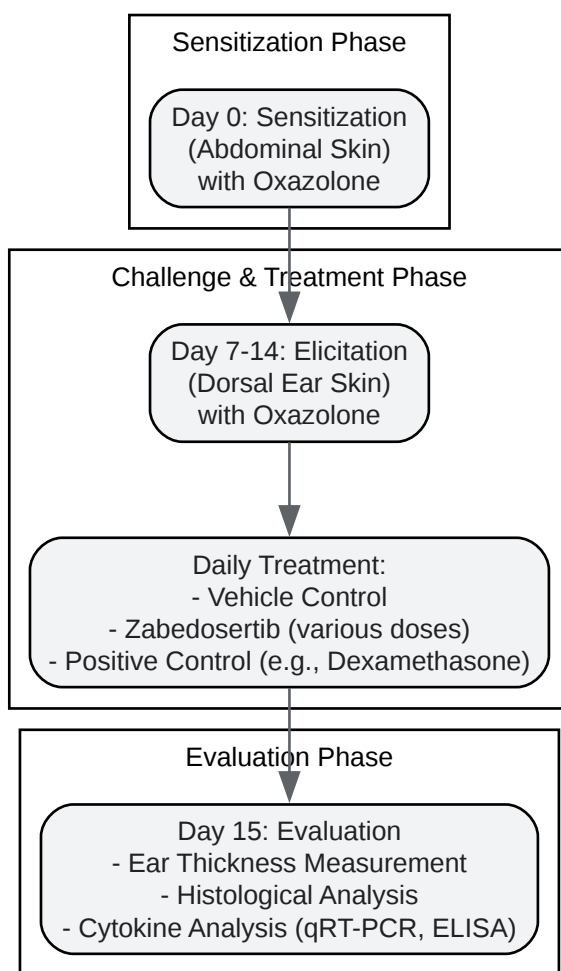
## Mechanism of Action: IRAK4 Inhibition

**Zabedoseritib** targets IRAK4, a serine/threonine kinase that plays a pivotal role in the MyD88-dependent signaling pathway downstream of TLRs (except TLR3) and IL-1R family members.

[1][3] Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex and becomes activated, initiating a signaling cascade that leads to the activation of transcription factors such as NF- $\kappa$ B and subsequent transcription of pro-inflammatory genes.[3]

**Zabedoserib**, by inhibiting the kinase activity of IRAK4, blocks this cascade, thereby reducing the production of inflammatory cytokines like TNF- $\alpha$ , IL-6, and IL-1 $\beta$ . [1][6]





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